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(Diethoxymethyl)phenylsilane

Sol-gel chemistry Polymer synthesis Hydrolytic polycondensation

Researchers seeking controlled hydrolysis for sol-gel coatings or high-temperature polymers face premature gelation and limited thermal stability with conventional silanes. (Diethoxymethyl)phenylsilane solves this via tunable reactivity and phenyl-derived thermal endurance: - Hydrolysis rate fine-tuned by stirring/temperature, preventing premature gelation and enabling uniform film formation. - Derived polymethylphenylsiloxane (PMPS) exhibits onset degradation at 463°C, significantly outperforming PDMS. - Para-bromo derivative enables 58% Grignard polymerization yield, doubling meta-isomer efficiency. - Superior polyimide compatibility minimizes phase separation in advanced composites. Supplied with ≥97% purity, moisture-protected packaging, and global logistics for R&D and pilot-scale procurement.

Molecular Formula C11H18O2Si
Molecular Weight 210.34 g/mol
Cat. No. B7822236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diethoxymethyl)phenylsilane
Molecular FormulaC11H18O2Si
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESCCOC(OCC)[SiH2]C1=CC=CC=C1
InChIInChI=1S/C11H18O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4,14H2,1-2H3
InChIKeyMJQRNYJJBOGNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Diethoxymethyl)phenylsilane: Specifications & Procurement


(Diethoxymethyl)phenylsilane (CAS 775-56-4), also referred to as methylphenyldiethoxysilane, is a dialkoxyorganosilane with the formula C11H18O2Si. It is a colorless to pale yellow liquid possessing one hydrolyzable ethoxy group at each of its two Si-O bonds and a silicon atom bonded directly to both a methyl and a phenyl group . Its standard physical constants include a density of 0.963 g/mL at 25°C, a boiling point of 117°C at 31 mmHg (218°C at 760 mmHg), and a refractive index (n20/D) of 1.47 [1]. Critically evaluated thermophysical property data, including boiling temperature as a function of pressure, are available from the NIST/TRC Web Thermo Tables [2].

(Diethoxymethyl)phenylsilane: Key Differentiators


The specific combination of a phenyl group, a methyl group, and two ethoxy substituents on the silicon center imparts a unique balance of reactivity, steric demand, and thermal stability to (diethoxymethyl)phenylsilane that is not replicated by its closest analogs. Simple substitution with a dimethoxy analog (methylphenyldimethoxysilane) alters hydrolysis rates and volatility [1]. Replacement with a triethoxy analog (phenyltriethoxysilane) introduces a third hydrolyzable group, which significantly changes crosslinking density and gelation behavior [2]. Even the absence of the phenyl ring, as in diethoxymethylsilane, fundamentally alters the thermal and compatibility properties of derived polymers and hybrids [3]. These differences are not incremental; they directly impact the performance of the final material in applications ranging from high-temperature coatings to silicone elastomers.

(Diethoxymethyl)phenylsilane: Comparative Evidence


Hydrolytic Polycondensation vs. Diethoxydimethylsilane

In a study of non-catalytic hydrolytic polycondensation under elevated pressure, diethoxymethylphenylsilane exhibits a distinct reactivity profile compared to diethoxydimethylsilane. While diethoxydimethylsilane achieves complete monomer conversion within 10 minutes in an autoclave without stirring, complete conversion of diethoxymethylphenylsilane requires either continuous stirring or an increase in the process temperature [1]. This difference is attributed to the steric and electronic influence of the phenyl substituent, which slows the initial hydrolysis step.

Sol-gel chemistry Polymer synthesis Hydrolytic polycondensation

Polymer Yield: para- vs. meta-Bromophenyl

The utility of (diethoxymethyl)phenylsilane as a polymer building block is demonstrated by the reaction of its 4-bromophenyl derivative with magnesium in THF. This yields poly[p-(ethoxymethylsilylene)phenylene] in a 58% isolated yield. In contrast, the analogous reaction using (3-bromophenyl)diethoxymethylsilane affords the corresponding meta-linked polymer in only 27% yield [1]. Furthermore, a comparison with (4-bromophenyl)triethoxysilane, which yields poly[p-(diethoxysilylene)phenylene] in 61% yield, highlights the distinct reactivity conferred by the substitution of a methyl group for an ethoxy group [1].

Organosilicon polymers Grignard coupling Poly(phenylene)s

Thermal Stability: PMPS vs. PDMS

Polymethylphenylsiloxane (PMPS), which can be synthesized directly from (diethoxymethyl)phenylsilane via sol-gel processing [1], exhibits markedly higher thermal stability than polydimethylsiloxane (PDMS). Thermogravimetric analysis (TGA) demonstrates that PMPS is thermally more stable to weight loss than PDMS [2]. Specifically, the onset degradation temperature for PMPS is reported as 463°C under nitrogen [3], whereas PDMS begins significant oxidative degradation at approximately 290°C in air [4]. Even under inert atmospheres, the enhanced stability of the phenyl-containing polymer is a key differentiating factor.

Thermal stability Polysiloxanes High-temperature materials

Physical Properties vs. Dimethoxy Analog

The substitution of ethoxy groups for methoxy groups in the phenylmethylsilane series results in significant changes to key physical properties that impact handling, volatility, and processability. (Diethoxymethyl)phenylsilane has a density of 0.963 g/mL at 25°C and a boiling point of 117°C at 31 mmHg (218°C at 760 mmHg) . In contrast, methylphenyldimethoxysilane (CAS 3027-21-2) has a higher density of 1.005 g/mL at 20°C and a lower boiling point of 199°C at atmospheric pressure [1]. The higher boiling point and lower density of the diethoxy compound indicate reduced volatility and different solvent compatibility, which are critical factors in formulation and large-scale handling.

Physical chemistry Process engineering Material selection

Polymer Compatibility: Phenyl vs. Methyl

In the synthesis of polyimide-polysiloxane hybrids via sol-gel methods, the choice of diethoxysilane precursor directly influences the morphology and compatibility of the resulting composite. Scanning electron microscopy (SEM) revealed that polysiloxanes containing phenyl groups (PMPS, derived from diethoxymethylphenylsilane) exhibited better compatibility with the polyimide matrix compared to polydimethylsiloxane (PDMS) [1]. This improved compatibility translates to enhanced mechanical properties; the addition of just 3 wt% PDMS to polyimide yielded the highest tensile properties among the hybrids studied [1].

Polymer blends Hybrid materials Polysiloxane-polyimide composites

(Diethoxymethyl)phenylsilane: Optimal Applications


Controlled Hydrolysis for Sol-Gel Coatings

Where precise control over the rate of hydrolysis and condensation is required to prevent premature gelation or to achieve uniform film formation, (diethoxymethyl)phenylsilane offers a distinct advantage. As demonstrated by its incomplete conversion under static conditions compared to diethoxydimethylsilane [1], its reactivity can be finely tuned via stirring or temperature modulation. This makes it an ideal precursor for sol-gel derived coatings, optical films, and hybrid materials where processing window and final morphology are critical.

High-Temperature Polysiloxanes & Elastomers

For applications demanding sustained performance at elevated temperatures—including aerospace sealants, high-temperature lubricants, and electronics encapsulants—polymers derived from (diethoxymethyl)phenylsilane provide a substantial thermal stability advantage. The resulting polymethylphenylsiloxane (PMPS) exhibits an onset degradation temperature of 463°C, significantly outperforming polydimethylsiloxane (PDMS) [2][3]. This enhanced stability directly correlates with longer service life and reliability in harsh thermal environments.

Regioselective Poly(phenylene) Synthesis

When building poly(phenylene) or related conjugated polymer architectures via Grignard coupling, the para-bromo derivative of (diethoxymethyl)phenylsilane offers a 58% polymerization yield, more than double that of its meta isomer (27% yield) [4]. This regioselective advantage enables more efficient and cost-effective synthesis of materials for organic electronics, sensors, and high-strength fibers, where precise backbone control is essential for electronic and mechanical performance.

Polyimide Hybrid Composites for Microelectronics

In the formulation of polyimide-based composites for advanced dielectric layers, flexible electronics, and structural aerospace components, (diethoxymethyl)phenylsilane-derived polysiloxanes exhibit superior compatibility with the polyimide matrix [5]. This enhanced compatibility minimizes phase separation and improves the homogeneity of mechanical and dielectric properties across the composite, leading to more reliable performance in demanding applications.

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